![molecular formula C26H21FN2O2 B5054265 7-benzoyl-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5054265.png)
7-benzoyl-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
The compound “7-benzoyl-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a derivative of benzodiazepines . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .
Synthesis Analysis
The synthesis of such compounds has been studied using propylphosphonic anhydride (T3P®)-promoted synthesis from o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes . The reaction conditions were optimized and extended to various aromatic aldehydes .Molecular Structure Analysis
The molecular formula of this compound is C15H10BrFN2O . The structure includes a benzodiazepine core, which is a common structure in many pharmaceuticals .Chemical Reactions Analysis
The compound can be synthesized through a multi-component reaction of o-phenylenediamine, dimedone, and an aldehyde . This reaction has been described using many different catalysts .properties
IUPAC Name |
2-benzoyl-6-(4-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O2/c27-19-12-9-16(10-13-19)25-24-21(7-4-8-23(24)30)28-22-15-18(11-14-20(22)29-25)26(31)17-5-2-1-3-6-17/h1-3,5-6,9-15,25,28-29H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEJFVNRCOYVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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